BenchChemオンラインストアへようこそ!

Cndac

Homologous Recombination Synthetic Lethality DNA Repair

CNDAC (CAS 135598-68-4), the active metabolite of sapacitabine, is a DNA synthesis inhibitor with a unique mechanism: it induces replication-dependent double-strand breaks, unlike cytarabine or gemcitabine. HR-deficient cells (BRCA1/2, ATM, Rad51 mutants) show up to 89-fold greater sensitivity to CNDAC vs. wild-type, while remaining resistant to standard analogs—making generic substitution scientifically invalid. Essential for synthetic lethality studies, CDA-resistance bypass (>10-fold reduced CDA substrate efficiency), G2/M checkpoint research, and sapacitabine biomarker assay development. Order to verify HR-dependent sensitivity in your models.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 135598-68-4
Cat. No. B1681241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCndac
CAS135598-68-4
Synonyms2'-cyano-2'-deoxyarabinofuranosylcytosine
2'-cyano-2'deoxy-1-beta-D-arabinofuranosylcytosine
CNDAC
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N
InChIInChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1
InChIKeyDCYBPMFXJCWXNB-JWIUVKOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CNDAC (CAS 135598-68-4) — An Investigational Deoxycytidine Analog with a Unique DNA Strand-Breaking Mechanism: Procurement Guide


CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine; also known as radgocitabine, TAS-109, DFP-10917) is an investigational pyrimidine nucleoside analog and the active metabolite of the orally bioavailable prodrug sapacitabine [1]. It is classified as a DNA synthesis inhibitor and antineoplastic agent [2]. Unlike conventional deoxycytidine analogs such as cytarabine (Ara-C) and gemcitabine (dFdC), CNDAC possesses a distinct mechanism of action: after incorporation into DNA, it induces single-strand breaks (SSBs) that are converted into lethal double-strand breaks (DSBs) during subsequent replication cycles [3]. This unique action fundamentally alters its sensitivity profile, particularly in cells with deficiencies in homologous recombination repair pathways [4].

Why Cytarabine or Gemcitabine Cannot Substitute for CNDAC: A Mechanistic and Sensitivity Rationale


Despite being structurally similar deoxycytidine analogs, CNDAC is not functionally interchangeable with cytarabine or gemcitabine. Substituting CNDAC with these in-class alternatives would fundamentally alter the experimental or therapeutic outcome due to two key differences: first, CNDAC's unique ability to generate DNA strand breaks [1], and second, its markedly different reliance on homologous recombination (HR) repair pathways [2]. As demonstrated by head-to-head comparisons, cells deficient in HR factors (e.g., Rad51D, XRCC3, BRCA2) are exquisitely sensitive to CNDAC but remain largely resistant to cytarabine or gemcitabine [2]. This differential sensitivity means that experimental designs or therapeutic strategies relying on the HR-sensitizing properties of CNDAC cannot be replicated by these common alternatives, which do not induce the same repair-dependent lethality. Therefore, for any study focused on DNA damage repair pathways, synthetic lethality, or specific cancer vulnerabilities, generic substitution is scientifically invalid.

Quantitative Evidence of CNDAC Differentiation: A Head-to-Head Comparison with Cytarabine and Gemcitabine


Fold Sensitization in Homologous Recombination (HR)-Deficient Cells: CNDAC vs. Cytarabine and Gemcitabine

CNDAC demonstrates a profound, differential sensitivity in cells with defective homologous recombination (HR) repair pathways, a property not shared by its structural analogs cytarabine or gemcitabine. In clonogenic assays using Chinese hamster ovary (CHO) cells deficient in the Rad51 paralogs Rad51D and XRCC3, CNDAC induced massive fold sensitization, whereas cytarabine and gemcitabine showed minimal to no effect [1]. This indicates that HR is a critical, specific resistance mechanism for CNDAC-induced damage, but not for damage caused by the other two analogs.

Homologous Recombination Synthetic Lethality DNA Repair

Mechanism of Action: Unique Induction of DNA Strand Breaks and G2 Arrest

CNDAC's mechanism of action is fundamentally distinct from that of other deoxycytidine analogs. While cytarabine and gemcitabine primarily cause S-phase arrest by inhibiting DNA synthesis, CNDAC induces a characteristic G2 arrest following its incorporation into DNA and subsequent β-elimination that generates a single-strand break, which is converted to a de facto chain terminator [1]. This dual action—delaying replication and creating strand breaks—leads to a unique cell cycle arrest profile not observed with the comparators.

Mechanism of Action Cell Cycle Arrest DNA Damage

Reduced Inactivation by Cytidine Deaminase (CDA)

CNDAC exhibits greater resistance to inactivation by the primary catabolic enzyme cytidine deaminase (CDA) compared to cytarabine and gemcitabine. In vitro biochemical assays with recombinant human CDA demonstrated that the substrate reactivity of CNDAC was more than 10-fold less efficient than that of cytarabine (Ara-C) and gemcitabine (dFdC) [1]. This reduced susceptibility to deamination is a key differentiator in the context of tumors with high CDA expression.

Metabolic Stability Drug Resistance Pharmacokinetics

Differential Requirement for BRCA2 in Cellular Response

The sensitivity of cells to CNDAC is differentially impacted by the status of the BRCA2 tumor suppressor, a key component of homologous recombination. In head-to-head genetic knockout studies, inactivation of BRCA2 rendered cells hypersensitive to CNDAC but had no significant effect on sensitivity to cytarabine (Ara-C) [1]. This differential dependency was not observed for the topoisomerase I inhibitor camptothecin, further highlighting a repair pathway-specific effect.

BRCA2 Deficiency Synthetic Lethality DNA Repair

Optimal Application Scenarios for CNDAC Based on Quantified Differentiation


Targeting Homologous Recombination-Deficient Tumors for Synthetic Lethality Studies

CNDAC is the compound of choice for research into synthetic lethality in HR-deficient cancer models (e.g., BRCA1/2, ATM, Rad51 paralog mutations). As demonstrated, HR-deficient cells exhibit up to 89-fold greater sensitivity to CNDAC compared to wild-type cells, a stark contrast to the near-complete insensitivity observed with cytarabine or gemcitabine [1]. This makes CNDAC a unique tool for inducing replication-dependent DSBs that specifically kill HR-deficient cells. Procurement for this application is justified by the compound's unique, quantitative sensitization profile that cannot be replicated by standard deoxycytidine analogs.

Overcoming Cytidine Deaminase-Mediated Drug Resistance

CNDAC is indicated for in vitro and in vivo models where high tumor expression of cytidine deaminase (CDA) confers resistance to cytarabine or gemcitabine. With a >10-fold reduction in substrate efficiency for CDA compared to these analogs [2], CNDAC maintains its intracellular active triphosphate levels more effectively in high-CDA environments. This translates to sustained antitumor activity in CDA-overexpressing xenografts, where the efficacy of Ara-C and dFdC is substantially diminished. Procurement of CNDAC is essential for any study aiming to dissect or bypass this prevalent resistance mechanism.

Investigating G2/M Checkpoint Regulation and Combination Therapy

Unlike the S-phase arrest induced by cytarabine and gemcitabine, CNDAC uniquely causes a G2 arrest following DNA strand break formation [3]. This makes it a valuable tool for studying G2/M checkpoint signaling, particularly the roles of ATR, Chk1, and DNA-PKcs. Furthermore, its distinct arrest profile opens rational combination strategies with G2 checkpoint abrogators (e.g., Wee1 or Chk1 inhibitors) or with agents that cause complementary DNA damage. Substitution with other deoxycytidine analogs would fail to produce the same cell cycle phenotype and would invalidate such mechanistic studies.

Clinical Correlation for Sapacitabine Prodrug Development and Biomarker Discovery

As the active metabolite of the oral prodrug sapacitabine, CNDAC is the essential reference standard for correlative biomarker studies in clinical trials. Preclinical evidence showing that BRCA2 or HR deficiency confers sensitivity to CNDAC [4] has directly informed patient stratification in Phase I/II trials combining sapacitabine with PARP inhibitors. For industrial researchers and clinical laboratories, CNDAC is required for developing and validating pharmacodynamic assays, such as measuring DNA damage response markers (e.g., γH2AX) or HR status, which are central to the clinical development program of sapacitabine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cndac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.